Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate
Description
Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate (CAS: 1241693-02-6) is a hydrazone derivative characterized by a central chloro-substituted acetohydrazone moiety linked to a 2-methoxy-5-methylphenyl group and an ethyl ester. This compound belongs to a class of α-chloro-hydrazones widely studied for their applications in synthesizing heterocyclic compounds, including pyrazoles, thiazoles, and spirocycles . Its Z-configuration is stabilized by intramolecular hydrogen bonding between the hydrazine NH and the ester carbonyl oxygen, as observed in analogous structures . The compound’s molecular formula is C₁₂H₁₄ClN₂O₃, with a molecular weight of 269.71 g/mol.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-4-18-12(16)11(13)15-14-9-7-8(2)5-6-10(9)17-3/h5-7,14H,4H2,1-3H3/b15-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIOGYQUXIAYMQ-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)C)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)C)OC)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 2-methoxy-5-methylphenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazone group to an amine, typically using reducing agents such as sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate is , with a molecular weight of approximately 242.70 g/mol. The structure features a hydrazone linkage, which is critical for its reactivity and interaction with biological systems.
Synthesis and Reactivity
This compound can be synthesized through various methods, including the reaction of suitable hydrazines with chloroacetates. The compound undergoes heteroannulation reactions, making it valuable for synthesizing spiroheterocycles and other complex organic molecules .
Applications in Organic Chemistry
3.1 Synthesis of Heterocycles
The compound is utilized in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Heterocycles derived from hydrazonyl halides have been shown to possess diverse biological activities, including antimicrobial and anticancer properties.
3.2 Reactivity Studies
Research has demonstrated that the compound can participate in nucleophilic substitution reactions, leading to the formation of more complex structures. The presence of the hydrazone functional group allows for further derivatization, expanding its utility in synthetic organic chemistry .
Medicinal Chemistry Applications
4.1 Anticancer Activity
Several studies have investigated the anticancer potential of compounds derived from this compound. For instance, derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
4.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use in treating bacterial infections .
Case Study 1: Synthesis of Spiroheterocycles
A notable study demonstrated the synthesis of spiroheterocycles using this compound as a key intermediate. The researchers reported that these spiro compounds exhibited enhanced biological activities compared to their linear counterparts .
Case Study 2: Anticancer Screening
In a pharmacological evaluation, derivatives of this compound were screened against several cancer cell lines, including breast and lung cancer models. The results indicated that some derivatives had IC50 values in the low micromolar range, showcasing their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can interfere with biological processes. Additionally, the compound can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is structurally analogous to several ethyl 2-chloro-2-(arylhydrazono)acetates, differing in substituents on the phenyl ring. Key examples include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (OCH₃) and methyl (CH₃) groups in the target compound enhance electron density on the phenyl ring, increasing nucleophilicity at the hydrazone nitrogen. In contrast, chloro (Cl) or fluoro (F) substituents reduce electron density, favoring electrophilic reactions .
- Crystal Packing: The 4-methoxy derivative (C₁₁H₁₃ClN₂O₃) crystallizes in the monoclinic space group P2₁, with hydrogen bonding (N–H···O) forming helical chains along the b-axis . The target compound’s 2-methoxy-5-methyl substitution likely disrupts this symmetry, altering packing efficiency.
Reactivity Differences :
- The 4-chloro derivative (C₁₀H₁₀Cl₂N₂O₂) undergoes heteroannulation with thiosemicarbazide to form thiazole derivatives .
- The 2-methoxy-5-methyl group in the target compound may sterically hinder such reactions, favoring alternative pathways like spirocyclization.
Spectroscopic and Physical Properties
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate, also known by its CAS number 473927-63-8, is a chemical compound that has garnered interest for its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C₁₁H₁₃ClN₂O₃. The structure includes a chloroacetate moiety and a hydrazone linkage, which are significant for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 256.69 g/mol |
| Boiling Point | Not available |
| Purity | Not specified |
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit notable antitumor properties. For instance, the presence of methoxy groups on phenyl rings has been associated with increased cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analyses suggest that modifications on the phenyl ring can significantly enhance the anticancer activity of these compounds .
The biological mechanisms through which this compound exerts its effects may involve the following pathways:
- Inhibition of Cell Proliferation : Compounds with hydrazone linkages have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, potentially through the modulation of Bcl-2 family proteins .
- Antioxidant Activity : Some studies suggest that similar compounds can act as antioxidants, reducing oxidative stress in cells and contributing to their protective effects against tumorigenesis .
Case Study 1: Anticancer Efficacy
A study published in MDPI explored various thiazole-bearing molecules and their anticancer properties. The results indicated that compounds with methoxy substitutions displayed significant cytotoxic effects against several cancer cell lines. The IC₅₀ values for some derivatives were reported as low as 10–30 µM, suggesting potent activity .
Case Study 2: Structure-Activity Relationship Analysis
Research focusing on hydrazone derivatives demonstrated that modifications at specific positions on the phenyl ring could enhance biological activity. For example, the introduction of electron-donating groups like methoxy at certain positions was found to improve cytotoxicity against human glioblastoma and melanoma cells .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how is reaction progress monitored?
The compound is typically synthesized via coupling reactions between hydrazine derivatives and α-chloroacetate esters. For example, hydrazine hydrate reacts with methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate in ethanol under reflux, with TLC (Chloroform:Methanol, 7:3) used to monitor completion . Alternatively, diazotization of aniline derivatives followed by coupling with ethyl 2-chloro-3-oxobutanoate in ethanol yields the hydrazone product, which is isolated by precipitation in ice water and recrystallized (80% yield) .
Q. How is the Z-configuration of the hydrazone moiety confirmed experimentally?
The Z-configuration is unambiguously determined via single-crystal X-ray diffraction (SC-XRD). The planar Caryl–NH–N=C linkage and torsion angles (<1°) confirm the geometry. For instance, in related derivatives, the N–H group forms intramolecular hydrogen bonds with the ester carbonyl oxygen, stabilizing the Z-form . SC-XRD data (e.g., monoclinic P21 space group, β = 91.468°) provide precise bond lengths and angles .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : To verify hydrazone proton environments (N–H ~δ 10–12 ppm) and aromatic substituents.
- IR : Stretching frequencies for C=O (~1700 cm⁻¹), C=N (~1600 cm⁻¹), and N–H (~3200 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Exact mass (e.g., 256.68552 g/mol for C₁₁H₁₃ClN₂O₃) validates molecular composition .
Advanced Research Questions
Q. How can solvent choice and reaction conditions influence the regioselectivity of hydrazone formation?
Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the α-chloroacetate, favoring nucleophilic attack by hydrazines. In contrast, toluene with triethylamine as a base promotes coupling at elevated temperatures (85–90°C) by stabilizing intermediates . Kinetic vs. thermodynamic control can be assessed via time-resolved NMR or varying reaction temperatures .
Q. What strategies address discrepancies between computational geometry predictions and crystallographic data?
Discrepancies often arise from neglecting crystal packing effects in gas-phase DFT calculations. Refinement using programs like SHELXL (with Hirshfeld atom refinement) improves accuracy. For example, adjusting torsional parameters for the Caryl–N–N=C moiety to match SC-XRD data (e.g., bond angles within 0.002 Å) resolves conflicts .
Q. How do intermolecular interactions govern crystal packing, and how are they analyzed?
Hydrogen bonding (N–H···O=C) forms helical chains along the crystallographic b-axis, as seen in SC-XRD (e.g., N–H···O distance: 2.89 Å). Graph set analysis (Etter’s notation) classifies these interactions into motifs like , while Hirshfeld surfaces quantify contact contributions (e.g., 12% H-bonding, 35% van der Waals) .
Methodological Guidance
- Crystallization : Recrystallize from ethanol to obtain high-purity single crystals for SC-XRD. Slow cooling minimizes defects .
- Refinement : Use SHELXL for anisotropic displacement parameters and WinGX/ORTEP for visualization .
- Hydrogen Bond Analysis : Employ Mercury software to generate interaction maps and quantify packing efficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
